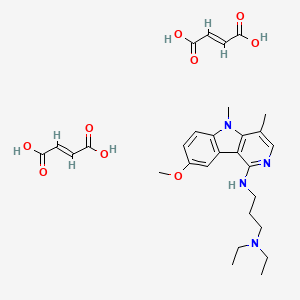

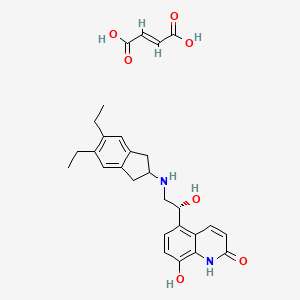

Indacaterol fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indacaterol fumarate is a long-acting beta-2 adrenergic agonist used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It is marketed under various brand names, including Onbrez and Arcapta Neohaler. This compound works by relaxing the smooth muscles in the airways, thereby improving airflow and reducing symptoms associated with respiratory conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of indacaterol fumarate involves multiple steps, starting from the basic building blocksThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Indacaterol fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic efficacy.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Often carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves nucleophilic or electrophilic reagents depending on the specific substitution reaction being targeted.

Major Products Formed: The major products formed from these reactions include various metabolites that are either excreted or further processed in the body. These metabolites are essential for understanding the pharmacokinetics and pharmacodynamics of this compound .

Aplicaciones Científicas De Investigación

Indacaterol fumarate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying beta-2 adrenergic agonists and their interactions with receptors.

Biology: Helps in understanding the cellular mechanisms involved in smooth muscle relaxation and airway dilation.

Medicine: Extensively researched for its therapeutic effects in treating COPD and asthma.

Mecanismo De Acción

Indacaterol fumarate works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation leads to the activation of adenylate cyclase, which increases cyclic AMP levels. The elevated cyclic AMP causes relaxation of the smooth muscle, thereby increasing the diameter of the airways and improving airflow. This mechanism is crucial for its effectiveness in treating respiratory conditions like COPD and asthma .

Comparación Con Compuestos Similares

Formoterol: Another long-acting beta-2 adrenergic agonist used for asthma and COPD.

Salmeterol: Similar to formoterol, it is used for long-term management of asthma and COPD.

Tiotropium: A long-acting muscarinic antagonist often used in combination with beta-2 agonists for enhanced bronchodilation.

Uniqueness of Indacaterol Fumarate: this compound stands out due to its ultra-long-acting profile, requiring only once-daily dosing. This feature improves patient adherence and convenience compared to other beta-2 agonists that may require multiple doses per day. Additionally, its rapid onset of action provides quick relief from symptoms, making it a preferred choice for many patients .

Propiedades

Número CAS |

1000160-87-1 |

|---|---|

Fórmula molecular |

C28H32N2O7 |

Peso molecular |

508.6 g/mol |

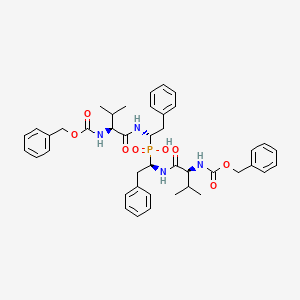

Nombre IUPAC |

(E)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-;/m0./s1 |

Clave InChI |

IREJFXIHXRZFER-XRQUGHPZSA-N |

SMILES isomérico |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.